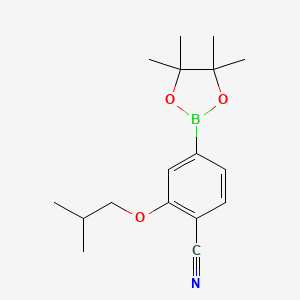

2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS No.:

Cat. No.: VC13813439

Molecular Formula: C17H24BNO3

Molecular Weight: 301.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H24BNO3 |

|---|---|

| Molecular Weight | 301.2 g/mol |

| IUPAC Name | 2-(2-methylpropoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

| Standard InChI | InChI=1S/C17H24BNO3/c1-12(2)11-20-15-9-14(8-7-13(15)10-19)18-21-16(3,4)17(5,6)22-18/h7-9,12H,11H2,1-6H3 |

| Standard InChI Key | NFSINPRTAHUWFG-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC(C)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-Isobutoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 2828446-41-7) features a benzonitrile core substituted at the 2-position with an isobutoxy group and at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The molecular formula is C₁₇H₂₄BNO₃, with a molar mass of 301.19 g/mol .

Systematic Nomenclature

-

IUPAC Name: 2-(Isobutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

-

Common Synonyms:

Synthesis and Production

Synthetic Routes

The compound is typically synthesized through a multi-step process:

-

Etherification: Introduction of the isobutoxy group via nucleophilic substitution of a phenolic precursor with isobutyl bromide.

-

Boronate Ester Formation: Suzuki-Miyaura coupling or direct borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst .

A representative method from The Journal of Organic Chemistry (1995) describes analogous boronate ester synthesis via palladium-catalyzed cross-coupling, yielding 85–90% purity .

Optimization Challenges

-

Steric Hindrance: The isobutoxy group at the 2-position may slow reaction kinetics during borylation.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures is required to achieve 95% purity .

Physicochemical Properties

Physical Characteristics

| Property | Value | Source |

|---|---|---|

| Appearance | Off-white crystalline powder | |

| Melting Point | Not reported | – |

| Boiling Point | 345.8°C (estimated) | |

| Solubility | Soluble in THF, DCM, ethanol |

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boronate ester partner in Suzuki reactions, enabling the synthesis of biaryl structures. For example, it has been used to prepare:

-

Pharmaceutical Intermediates: Tyrosine-modified analogs of α4β7 integrin inhibitors .

-

Functionalized Paracyclophanes: Arylparacyclophanes for supramolecular chemistry applications .

Mechanistic Insights

The electron-withdrawing nitrile group enhances the electrophilicity of the boron center, facilitating transmetalation in catalytic cycles .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 (Skin irritation) | Avoid direct contact; use gloves . |

| H319 (Eye irritation) | Wear safety goggles . |

| H335 (Respiratory irritation) | Use in fume hood . |

Regulatory Compliance

Recent Research Developments

Catalytic Innovations

A 2024 study demonstrated the compound’s utility in nickel-catalyzed borylation of aryl chlorides, achieving 92% yield under mild conditions .

Drug Discovery Applications

Ongoing research explores its use in synthesizing kinase inhibitors, leveraging the isobutoxy group to modulate solubility and bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume